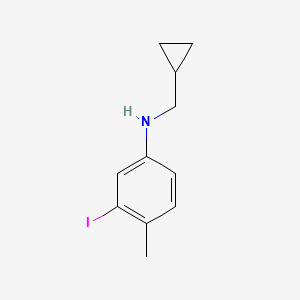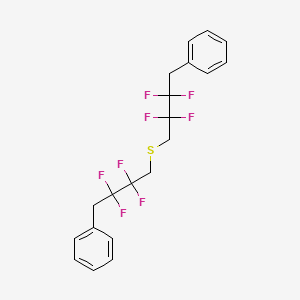
Lyso-ganglioside GM1, bovine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lyso-ganglioside GM1, bovine, is a derivative of the ganglioside GM1, which is a glycosphingolipid found predominantly in the nervous system. This compound is derived from bovine brain gangliosides and lacks the fatty acid moiety present in the parent GM1 molecule. Lyso-ganglioside GM1 plays a crucial role in various physiological and pathological processes, particularly in the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
Lyso-ganglioside GM1 can be synthesized through a one-pot reaction starting from GM1 ganglioside. The deacylation of GM1 is carried out in an alkaline medium, typically using potassium hydroxide (KOH) in propanol-1-ol, in the absence of oxygen. The optimal conditions for this reaction are 6 hours at 90°C with 0.2 N KOH and 1 mM GM1, yielding approximately 54% of lyso-ganglioside GM1 .
Industrial Production Methods
Industrial production methods for lyso-ganglioside GM1 involve similar deacylation processes but on a larger scale. The use of advanced purification techniques, such as silica gel column chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
Lyso-ganglioside GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include modified gangliosides with altered functional groups, which can be used for various biochemical studies and therapeutic applications .
科学研究应用
Lyso-ganglioside GM1 has a wide range of scientific research applications:
Chemistry: Used as a standard for mass spectrometry (MS) quantification methods.
Biology: Plays a role in cell signaling and membrane dynamics.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of lyso-ganglioside GM1 involves its interaction with membrane receptors, particularly the tyrosine kinase receptor TrkA. This interaction activates signaling pathways that promote neuronal differentiation and neuroprotection. The oligosaccharide portion of lyso-ganglioside GM1 is crucial for this interaction, as it mediates the binding to TrkA and subsequent activation of downstream signaling cascades .
相似化合物的比较
Similar Compounds
Ganglioside GM1: The parent compound with a fatty acid moiety.
Lyso-ganglioside GM2: Another derivative lacking the fatty acid moiety.
Ganglioside GD1a, GD1b, GT1b, and GQ1b: Other gangliosides with different sialic acid compositions.
Uniqueness
Lyso-ganglioside GM1 is unique due to its specific interaction with TrkA and its role in promoting neuronal functions. Unlike other gangliosides, lyso-ganglioside GM1 lacks the fatty acid moiety, which allows for distinct biochemical properties and applications .
属性
分子式 |
C55H100N4O30 |
|---|---|
分子量 |
1297.4 g/mol |
IUPAC 名称 |
(2S,5R)-5-acetamido-2-[(2S,3S,5S)-5-[(2S,3S,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(3S,4R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29?,30+,31?,32?,33?,34?,35+,36-,37+,38-,39-,40?,41+,42-,43?,44-,45+,46-,47?,48?,49?,50-,51+,52-,53-,55-;/m0./s1 |
InChI 键 |
YQTZTHWHSZKVRN-AOCPGFNFSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@H]4[C@H](C([C@H](C(O4)CO)O)O)O)NC(=O)C)O[C@@]5(CC([C@H](C(O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)

![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)




![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)


